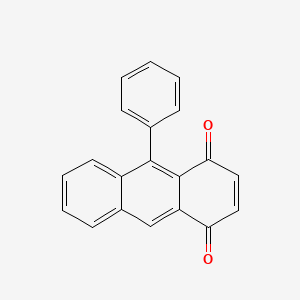
9-Phenylanthracene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenylanthracene-1,4-dione is an anthracene derivative characterized by its unique structure, which includes a phenyl group attached to the ninth position of the anthracene ring and two ketone groups at the first and fourth positions. This compound is of significant interest due to its photophysical and photochemical properties, making it relevant in various scientific and industrial applications .
Preparation Methods
The synthesis of 9-Phenylanthracene-1,4-dione typically involves several steps, including Friedel–Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions. One common method is the Friedel–Crafts acylation, where anthracene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce the phenyl group . Industrial production methods often scale up these reactions, optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
9-Phenylanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions typically yield anthracene derivatives with reduced ketone groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Phenylanthracene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: Its derivatives exhibit antimicrobial and anti-inflammatory activities.
Medicine: Research is ongoing into its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism by which 9-Phenylanthracene-1,4-dione exerts its effects involves its interaction with molecular targets through its aromatic and conjugated π-system. This interaction can lead to various photophysical and photochemical processes, such as fluorescence and phosphorescence, which are crucial for its applications in OLEDs and other electronic devices .
Comparison with Similar Compounds
Similar compounds to 9-Phenylanthracene-1,4-dione include:
9,10-Diphenylanthracene: Known for its blue light-emitting properties in OLEDs.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet–triplet annihilation upconversion systems.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of ketone groups, which influence its chemical reactivity and photophysical properties.
Properties
CAS No. |
113969-40-7 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
9-phenylanthracene-1,4-dione |
InChI |
InChI=1S/C20H12O2/c21-17-10-11-18(22)20-16(17)12-14-8-4-5-9-15(14)19(20)13-6-2-1-3-7-13/h1-12H |
InChI Key |
HSQYSNFZBOZLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=O)C=CC(=O)C3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
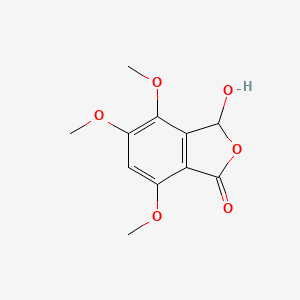
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)
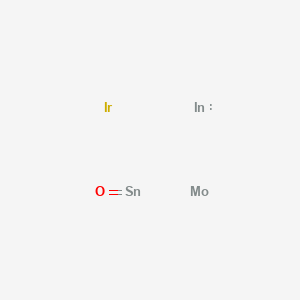
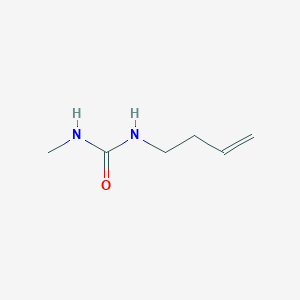
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)

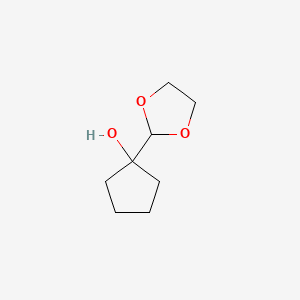
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)

![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
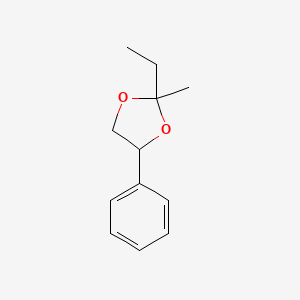

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
